N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that features a thiophene ring, a piperidine ring, and a fluorobenzenesulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2/c18-12-1-3-13(4-2-12)27(24,25)21-8-5-11(6-9-21)16(23)20-17-14(15(19)22)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAGAWOCKPTOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene ring: Starting with a thiophene precursor, functional groups are introduced through electrophilic substitution reactions.
Introduction of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Attachment of the fluorobenzenesulfonyl group: This step might involve sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Final coupling: The final compound is obtained by coupling the thiophene and piperidine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoylthiophen-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide
- N-(3-carbamoylthiophen-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Uniqueness
The presence of the fluorobenzenesulfonyl group in N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Biological Activity
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structural components:
- Molecular Formula : CHFNOS
- CAS Number : 923416-37-9
The structure features a piperidine ring substituted with a sulfonyl group and a thiophene moiety, which are believed to contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways associated with diseases such as obesity and cancer .
- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing cellular responses that lead to therapeutic effects .
Anticancer Properties
Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related sulfonamide compound demonstrated significant inhibition of tumor cell proliferation through apoptosis induction .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell growth in vitro with IC50 values indicating potent activity. |
| Study 2 | Reported anti-inflammatory effects in animal models, leading to reduced symptoms in conditions like arthritis. |
| Study 3 | Explored the compound's effects on metabolic pathways, suggesting a role in managing obesity-related disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
